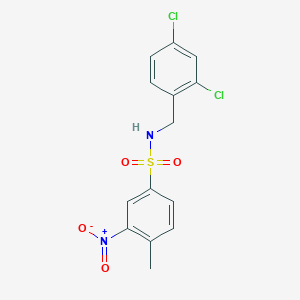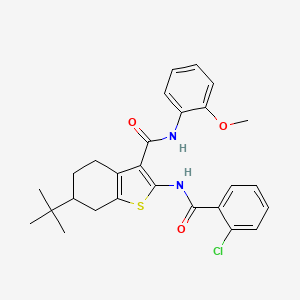![molecular formula C18H19F3O3 B3934408 1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene](/img/structure/B3934408.png)
1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene
Overview
Description
1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenoxypropoxy linkage
Preparation Methods
The synthesis of 1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxypropoxy intermediate: This step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form 3-(trifluoromethyl)phenoxypropane.
Ethoxylation: The intermediate is then reacted with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenoxy groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-Ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene can be compared with other similar compounds, such as:
1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene: This compound lacks the phenoxypropoxy linkage, resulting in different chemical and biological properties.
3-(Trifluoromethyl)phenoxypropane:
Trifluoromethylbenzene derivatives: These compounds share the trifluoromethyl group but differ in other substituents, leading to variations in their chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-ethoxy-2-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3O3/c1-2-22-16-9-3-4-10-17(16)24-12-6-11-23-15-8-5-7-14(13-15)18(19,20)21/h3-5,7-10,13H,2,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPBOMYVTSUGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3934331.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934333.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B3934353.png)

![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B3934361.png)
![2-Methoxy-4-methyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene](/img/structure/B3934365.png)
![4-[2-(4-iodophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3934370.png)

![N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B3934399.png)
![8-[4-(2-bromophenoxy)butoxy]quinoline](/img/structure/B3934400.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934401.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3934405.png)
![8-chloro-5-methyl-1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934423.png)
![2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B3934425.png)
